Product packaging for Fmoc-(n-gamma-ethyl)-l-glutamine(Cat. No.:CAS No. 676230-14-1)

Fmoc-(n-gamma-ethyl)-l-glutamine

Cat. No.: B1463649
CAS No.: 676230-14-1
M. Wt: 396.4 g/mol
InChI Key: AEOWYLMRDPXICX-IBGZPJMESA-N
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Description

Fmoc-(N-gamma-ethyl)-L-glutamine is a non-standard amino acid derivative used in the precise, stepwise construction of peptides, a process known as solid-phase peptide synthesis (SPPS). Its structure features the temporary N-alpha-fluorenylmethyloxycarbonyl (Fmoc) protecting group, essential for modern peptide chemistry, combined with a unique and permanent modification on the side chain of the glutamine residue. This strategic combination allows for its seamless integration into peptide chains while imparting novel chemical properties to the final molecule.

This compound is classified as an N-alpha-protected, side-chain-modified amino acid derivative. Its structure consists of three key components:

L-Glutamine Core: The fundamental amino acid scaffold.

Fmoc Group: A base-labile protecting group attached to the alpha-amino group (Nα). This group prevents the amino acid from self-polymerizing and ensures that peptide bond formation occurs in a controlled, sequential manner. It is removed under mild basic conditions, typically with a piperidine (B6355638) solution, during each cycle of peptide synthesis.

N-gamma-ethyl Group: An ethyl group (-CH₂CH₃) attached to the nitrogen atom of the side-chain amide (the gamma-position). This modification is stable and remains part of the final peptide structure.

Notably, the core structure of the side chain, N-gamma-ethyl-L-glutamine, is also known as L-theanine, a non-proteinogenic amino acid naturally found in green tea and known for its distinct neuropharmacological properties. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name (2S)-5-(ethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoic acid
Molecular Formula C₂₂H₂₄N₂O₅
Molecular Weight 396.44 g/mol

| Classification | Fmoc-protected amino acid, Glutamine analog, Unusual amino acid |

The academic relevance of this compound stems from its dual nature as both a protected building block and a precursor to a bioactive moiety. The incorporation of glutamine into peptides can be challenging; standard Fmoc-Gln-OH has poor solubility in common synthesis solvents like dimethylformamide (DMF), and the unprotected side-chain amide can undergo dehydration during activation, leading to unwanted side reactions. advancedchemtech.com To circumvent these issues, chemists often use derivatives with side-chain protecting groups, such as the widely used trityl (Trt) group in Fmoc-Gln(Trt)-OH. advancedchemtech.compeptide.com

While the N-gamma-ethyl group can also serve to prevent these side reactions, its primary academic interest lies in its identity as L-theanine. nih.gov L-theanine is a well-researched compound that can cross the blood-brain barrier and has been shown to modulate neurotransmitter levels, exhibiting potential neuroprotective and cognitive-enhancing effects. nih.govresearchgate.net

Therefore, the use of this compound in peptide synthesis allows researchers to:

Create Peptidomimetics: By incorporating a non-standard, biologically active residue, scientists can design novel peptides with unique pharmacological profiles.

Develop Novel Therapeutics: Peptides containing L-theanine could be explored for applications in neuroscience, leveraging the known relaxing and cognitive-enhancing properties of the parent amino acid. nih.gov The peptide backbone could serve as a delivery vehicle or targeting scaffold.

The incorporation of this derivative is a strategic choice to build peptides that are not merely structural but possess intrinsic, pre-designed biological activity conferred by the N-ethylated side chain.

The utility of this compound is best understood in the context of the evolution of peptide synthesis. The journey began with Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the 1960s, a revolutionary technique that earned him the Nobel Prize in Chemistry and made peptides widely accessible.

The initial and long-dominant approach to SPPS was the Boc/Bzl strategy . This method used the acid-labile t-butyloxycarbonyl (Boc) group for temporary N-alpha-protection and strong acids like the highly corrosive hydrogen fluoride (B91410) (HF) for final cleavage from the resin support.

A major shift occurred in the 1970s when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethyloxycarbonyl (Fmoc) group . This alternative protecting group was stable to acid but could be removed by a mild base, typically piperidine. This "orthogonality" offered significant advantages:

Milder Conditions: The repeated N-alpha-deprotection steps did not require harsh acid, preserving acid-sensitive side-chain protecting groups and the link to the resin, leading to cleaner synthesis and higher yields for many peptides. nih.gov

Broader Compatibility: The mildness of the Fmoc strategy enabled the synthesis of peptides with sensitive modifications, such as phosphorylation, which were often incompatible with the harsh conditions of the Boc method.

Safety and Automation: Avoiding the routine use of strong acids made the process safer and more amenable to automation. UV monitoring of the Fmoc deprotection by-product (dibenzofulvene-piperidine adduct) allowed for real-time tracking of reaction success. nih.gov

This led to the establishment of the Fmoc/tBu strategy in the late 1970s, which combined N-alpha-Fmoc protection with acid-labile tert-butyl (tBu) based side-chain protecting groups. This has become the most widely used method in peptide research today, and it is for this chemical framework that derivatives like this compound are designed.

Table 2: Timeline of Key Developments in Peptide Synthesis

Year Development Significance
1963 R.B. Merrifield develops Solid-Phase Peptide Synthesis (SPPS). Revolutionized peptide synthesis by anchoring the growing peptide to a solid support, simplifying purification.
1970 L.A. Carpino and G.Y. Han introduce the Fmoc protecting group. Provided a base-labile alternative to the acid-labile Boc group, enabling milder synthesis conditions.
1978 The Fmoc/tBu strategy for SPPS is developed. Established an orthogonal protection scheme that became the dominant method for peptide synthesis due to its mild conditions and versatility. google.com

| Present | Development of diverse modified amino acids. | Allows for the creation of complex peptides and peptidomimetics with tailored functions, including derivatives like this compound. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O5 B1463649 Fmoc-(n-gamma-ethyl)-l-glutamine CAS No. 676230-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(ethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-2-23-20(25)12-11-19(21(26)27)24-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOWYLMRDPXICX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc N Gamma Ethyl L Glutamine and Its Analogues

Stereoselective Synthesis of N-Ethyl-γ-L-Glutamine and Precursors

The foundational step in producing Fmoc-(N-gamma-ethyl)-L-glutamine is the synthesis of its direct precursor, N-Ethyl-γ-L-glutamine, also known as theanine. The primary challenge in this stage is the preservation of the inherent L-stereochemistry at the alpha-carbon, which is essential for the biological and structural integrity of the final peptide.

Asymmetric Synthesis Approaches for Glutamine Derivatives

The most common and effective strategy for the stereoselective synthesis of N-gamma-alkylated L-glutamine derivatives begins with the naturally occurring and chirally pure L-glutamic acid researchgate.netnih.govwikipedia.org. This "chiral pool" approach ensures that the desired stereoconfiguration at the alpha-carbon is maintained throughout the synthetic sequence.

A general and facile method involves a series of protection and activation steps. L-glutamic acid is first converted into a derivative where the alpha-amino and alpha-carboxyl groups are protected. For instance, the alpha-amino group can be protected with a benzyloxycarbonyl (Cbz) group, and the alpha-carboxyl group can be converted to a tert-butyl ester researchgate.net. This dual protection allows for the selective modification of the gamma-carboxyl group.

The free gamma-carboxyl group is then activated, often by converting it into a more reactive form such as a methyl ester. This activated intermediate is subsequently reacted with ethylamine in an aminolysis reaction to form the N-ethyl amide bond at the gamma-position researchgate.netresearchgate.net. Finally, the protecting groups on the alpha-amino and alpha-carboxyl functions are removed to yield N-Ethyl-γ-L-Glutamine researchgate.net. Enzymatic methods have also been explored, utilizing enzymes like γ-glutamyltranspeptidase to catalyze the reaction between a glutamic acid derivative (e.g., glutamic acid γ-methyl ester) and ethylamine researchgate.net.

Fmoc-Protecting Group Introduction Strategies

Once N-Ethyl-γ-L-Glutamine is synthesized, the next crucial step is the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group at the N-alpha position. This protecting group is fundamental for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection strategies altabioscience.comnih.gov.

Optimization of Fmoc-Amino Acid Precursor Synthesis

The standard procedure for introducing an Fmoc group involves reacting the amino acid with an Fmoc-donating reagent under basic conditions chempep.com. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) .

The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or acetone with a base like sodium carbonate or sodium bicarbonate, to facilitate the dissolution of both the amino acid and the Fmoc reagent chempep.com. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable, and the reaction conditions are easier to control, leading to fewer side reactions . Optimization of this step involves controlling the pH, temperature, and stoichiometry to maximize the yield of the desired N-alpha-Fmoc protected product while minimizing the formation of di-Fmoc derivatives or other impurities.

Table 1: Comparison of Common Fmoc Reagents

Reagent Advantages Disadvantages
Fmoc-Cl Highly reactive, faster reaction times. Less stable, can lead to over-reaction and side products.

| Fmoc-OSu | More stable, easier to handle, cleaner reactions with fewer side products . | Generally slower reaction times compared to Fmoc-Cl. |

Minimization of Side Reactions during N-Alpha Protection

Several side reactions can occur during the N-alpha protection step. One potential issue is the formation of dipeptides if the carboxyl group of the amino acid becomes activated and reacts with another molecule of the unprotected amino acid. Using stable reagents like Fmoc-benzotriazoles can afford Fmoc-protected amino acids in very good yields, free of dipeptide impurities organic-chemistry.org.

For glutamine derivatives, a key consideration is the reactivity of the side-chain amide. While the N-gamma-ethyl group is relatively stable, harsh reaction conditions could potentially lead to undesired modifications. Therefore, maintaining mild basic conditions and controlled temperatures is crucial. The choice of base and solvent system is optimized to ensure selective N-alpha-acylation. After the reaction, purification, typically by crystallization or chromatography, is performed to isolate the pure this compound.

Integration into Solid-Phase Peptide Synthesis (SPPS)

This compound is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) bachem.com. SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, simplifying the purification process at each step bachem.com.

The integration of this compound into an SPPS protocol follows the standard cycle of Fmoc chemistry:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a weak base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF) chempep.comuci.edu.

Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HBTU, HCTU). The activated amino acid is then added to the resin, where it couples with the newly freed N-terminal amine of the growing peptide chain uci.edunih.gov.

Washing: Excess reagents and by-products are washed away, leaving the elongated peptide chain ready for the next cycle bachem.com.

A significant challenge with standard Fmoc-Gln-OH in SPPS is its poor solubility and potential for side reactions, such as dehydration of the side-chain amide to a nitrile or pyroglutamate formation google.com. While the N-gamma-ethyl group may improve solubility compared to the unprotected amide, it is still common practice to use side-chain protected glutamine derivatives, such as Fmoc-Gln(Trt)-OH, to prevent these issues and minimize peptide aggregation nih.gov. Although specific data on the aggregation propensity of peptides containing Gln(Et) is limited, it is a critical parameter to consider, as aggregation can hinder coupling efficiency chempep.com. Therefore, during the integration of this compound into SPPS, careful selection of coupling reagents, reaction times, and potentially the use of specialized solvents or microwave assistance may be necessary to ensure efficient and high-fidelity peptide synthesis chempep.com.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
(9-fluorenylmethoxycarbonyl)-(N-gamma-ethyl)-L-glutamine This compound, Fmoc-Gln(Et)-OH
N-Ethyl-γ-L-glutamine Theanine, Gln(Et)
L-Glutamic acid Glu, E
Benzyloxycarbonyl Cbz, Z
9-fluorenylmethyl chloroformate Fmoc-Cl
N-(9-fluorenylmethoxycarbonyloxy)succinimide Fmoc-OSu
Dimethylformamide DMF
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU
O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HCTU

Coupling Chemistry and Reagent Systems for this compound

The formation of the peptide bond between the carboxylic acid of an incoming amino acid and the free amine of the resin-bound peptide chain is a critical step in SPPS. This reaction requires the activation of the carboxylic acid group. For the incorporation of this compound, a variety of coupling reagents, common to standard Fmoc-SPPS, can be employed. These reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide-based reagents , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective activators. peptide.com However, their use can lead to side reactions, including the formation of a nitrile from the side-chain amide of glutamine, particularly with repeated exposure. peptide.compeptide.com To mitigate this and to reduce the risk of racemization, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides. peptide.com The HOBt reacts with the activated amino acid to form an OBt ester, which is less prone to side reactions. peptide.com

Phosphonium and Uronium/Aminium salt-based reagents are generally more efficient and lead to fewer side reactions. Common examples include:

Phosphonium salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Aminium salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).

These reagents react with the Fmoc-amino acid to form an active ester in situ, which then rapidly couples with the N-terminal amine of the growing peptide chain. HATU, for instance, is known for its high coupling efficiency, especially in the synthesis of difficult peptide sequences. bachem.com While the side-chain amide of glutamine can be left unprotected, using a side-chain protecting group like the trityl (Trt) group is often preferred. peptide.com This protection enhances the solubility of the Fmoc-amino acid derivative and prevents potential side reactions like dehydration to a nitrile. peptide.com

Interactive Table: Common Coupling Reagents in Fmoc SPPS

Reagent Class Example Additive Often Used Key Considerations
Carbodiimides DIC, DCC HOBt, 6-Cl-HOBt Cost-effective; potential for racemization and side-chain reactions (e.g., nitrile formation with Gln). peptide.compeptide.com
Phosphonium Salts PyBOP DIPEA High efficiency; lower risk of side reactions compared to carbodiimides.
Uronium/Aminium Salts HBTU, HATU DIPEA, NMM Very high efficiency, rapid coupling; HATU is particularly effective for difficult sequences. bachem.com

Deprotection Strategies and Reagents in Fmoc SPPS

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to this synthetic strategy due to its base-lability. creative-peptides.com The removal of the Fmoc group to expose the α-amino group for the next coupling step is a crucial and repeated process in the SPPS cycle. biosynth.com

The standard and most widely used reagent for Fmoc deprotection is a solution of piperidine , typically 20% in a solvent like N,N-dimethylformamide (DMF). uci.eduspringernature.com The mechanism involves a base-catalyzed β-elimination. A proton is abstracted from the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and carbon dioxide. peptide.com The piperidine also acts as a scavenger for the reactive dibenzofulvene, preventing it from undergoing side reactions with the deprotected amine. peptide.com

While effective, piperidine is classified as a hazardous substance, prompting research into safer alternatives. mdpi.comnih.gov Several other bases have been investigated for Fmoc removal:

4-Methylpiperidine (4-MP): Shows comparable efficacy to piperidine and is considered less hazardous. mdpi.comadvancedchemtech.com

Piperazine (PZ): A less toxic alternative, though it may require different solvent conditions due to solubility. mdpi.comnih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that can remove the Fmoc group much faster than piperidine. peptide.com It is often used in combination with a small amount of piperidine to scavenge the dibenzofulvene. peptide.com However, its strong basicity can catalyze side reactions like aspartimide formation. peptide.com

The efficiency of the deprotection step is critical; incomplete removal of the Fmoc group leads to deletion sequences in the final peptide product. mdpi.comnih.gov For peptides containing glutamine, particularly at the N-terminus, a side reaction during deprotection can be the formation of a pyroglutamate residue, which caps the peptide and prevents further elongation. peptide.com This can be suppressed by adding HOBt to the piperidine deprotection solution. peptide.com

Interactive Table: Common Deprotection Reagents in Fmoc SPPS

Reagent Typical Concentration Solvent Key Features and Considerations
Piperidine 20-30% (v/v) DMF, NMP The "gold standard" reagent; effective but has toxicity concerns. springernature.commdpi.com
4-Methylpiperidine (4-MP) 20% (v/v) DMF A greener, less hazardous alternative with similar performance to piperidine. mdpi.comadvancedchemtech.com
Piperazine (PZ) 10% (w/v) DMF/Ethanol Another less toxic alternative; solubility can be a limiting factor. mdpi.com
DBU 2-10% (v/v) DMF Very fast deprotection; non-nucleophilic, so often used with a scavenger like piperidine. peptide.com

Challenges in Sequence Elongation with Modified Glutamine Residues

The incorporation of glutamine and its analogues can present specific challenges during peptide chain elongation. These issues often stem from the properties of the glutamine side chain itself or from the growing peptide's secondary structure.

A primary challenge is the potential for pyroglutamate formation . When an N-terminal glutamine residue is present, its side-chain amide can undergo an intramolecular cyclization reaction, especially under basic conditions typical of Fmoc deprotection, to form a pyroglutamyl residue. peptide.com This reaction effectively terminates the peptide chain, as the resulting N-terminus is no longer a primary amine and cannot participate in the subsequent coupling reaction. peptide.com As mentioned previously, the addition of HOBt to the deprotection solution can help to suppress this side reaction. peptide.com

Another significant issue, particularly in sequences rich in glutamine, is peptide aggregation . The amide-containing side chains of glutamine residues can form intermolecular hydrogen bonds, leading to the aggregation of peptide chains on the solid support. google.com This aggregation can sterically hinder the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps and leading to deletion or truncated sequences. google.com Using side-chain protecting groups, such as the trityl (Trt) group, on glutamine can disrupt these hydrogen-bonding networks and improve solvation, thereby reducing aggregation. peptide.com

Furthermore, the solubility of unprotected Fmoc-Gln-OH itself can be low, even in common SPPS solvents like DMF. peptide.comgoogle.com This can lead to difficulties in preparing the amino acid solution for coupling and can result in inefficient activation and incorporation. Again, the use of side-chain protected derivatives like Fmoc-Gln(Trt)-OH significantly improves solubility and coupling outcomes. peptide.com The modification on the gamma-nitrogen, as in this compound, may also influence these properties, potentially altering solubility and aggregation propensity compared to the unmodified amino acid. Studies have shown that glutamine substitutions can stabilize alpha-helical structures through side-chain hydrogen bonding, which could influence aggregation behavior during synthesis. nih.govresearchgate.netnih.gov

Solution-Phase Synthetic Protocols

While solid-phase synthesis is the dominant method for research-scale peptide production, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale industrial production of smaller peptides. libretexts.orgwikipedia.org In solution-phase synthesis, all reactions (coupling and deprotection) are carried out in a homogeneous solution, and the product is isolated and purified after each step. libretexts.orgekb.eg

The fundamental chemical principles are similar to SPPS. To achieve a specific sequence, the α-amino group of one amino acid and the α-carboxyl group of the other must be protected to prevent unwanted side reactions like self-polymerization. libretexts.orgspringernature.com For the synthesis of a dipeptide containing this compound, one could protect the carboxyl group of the C-terminal amino acid (e.g., as a methyl or benzyl ester) and then couple it with this compound using a coupling reagent. libretexts.org

A typical solution-phase coupling protocol would involve:

Protection: The C-terminal amino acid is protected as an ester (e.g., methyl ester). libretexts.org The N-terminal amino acid, this compound, already has its amino group protected by the Fmoc group.

Activation/Coupling: The this compound is activated using a coupling reagent such as DCC or EDC, often with an additive like HOBt to prevent racemization. libretexts.orgwikipedia.org This activated species is then reacted with the deprotected amino group of the C-terminal amino acid ester.

Purification: The resulting protected dipeptide is isolated from the reaction mixture, typically through extraction and crystallization or chromatography. nih.gov

Deprotection: The Fmoc group is removed by treatment with a base like piperidine, and the carboxyl ester is removed by hydrolysis or hydrogenolysis, depending on the ester used. libretexts.org

Spectroscopic and Computational Characterization of Fmoc N Gamma Ethyl L Glutamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the non-destructive, detailed structural analysis of organic molecules in solution. For Fmoc-(N-gamma-ethyl)-L-glutamine, a combination of one-dimensional and two-dimensional NMR experiments provides unequivocal evidence of its covalent structure.

The complete assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achieved through a combination of 1D and 2D NMR experiments.

¹H NMR: The proton spectrum provides initial information on the chemical environment of protons. Key expected signals include the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the Fmoc moiety, the protons of the glutamine backbone (α-CH, β-CH₂, γ-CH₂), and the protons of the N-ethyl group on the side-chain amide.

¹³C NMR: The carbon spectrum reveals the number of distinct carbon environments. Characteristic signals are expected for the carbonyls (urethane, carboxylic acid, and side-chain amide), the aromatic and aliphatic carbons of the Fmoc group, and the carbons of the glutamine and ethyl moieties. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the α-CH and β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons of the glutamine structure, as well as within the ethyl group (CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their known proton attachments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for Fmoc-protected amino acids and N-substituted amides.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Fmoc Aromatic CH (8H)7.8 - 7.3144 - 120Correlations to other aromatic carbons, Fmoc-CH
Fmoc-CH~4.2~47Fmoc-CH₂, Urethane (B1682113) C=O, Aromatic Carbons
Fmoc-CH₂~4.4~67Fmoc-CH, α-NH
α-NH~7.5 (d)N/Aα-CH, Urethane C=O
α-CH~4.3~54Carboxyl C=O, Urethane C=O, β-CH₂
β-CH₂~2.0 - 2.2~28α-CH, γ-CH₂
γ-CH₂~2.3~32β-CH₂, γ-C=O
Side-chain NH~8.0 (t)N/AEthyl-CH₂, γ-C=O
Ethyl-CH₂~3.3~34Ethyl-CH₃, γ-C=O
Ethyl-CH₃~1.1~15Ethyl-CH₂
Carboxyl C=ON/A~174α-CH, β-CH₂
Urethane C=ON/A~156Fmoc-CH₂, α-CH
γ-Amide C=ON/A~173γ-CH₂, Side-chain NH, Ethyl-CH₂

NMR spectroscopy is also instrumental in defining the three-dimensional properties of the molecule. The stereochemistry at the α-carbon is determined by the starting material, L-glutamine. This 'L' configuration is retained during the synthesis and can be confirmed by comparing the obtained spectra with those of known L-amino acid derivatives or through chiral chromatography.

Conformational analysis investigates the molecule's preferred shape in solution. The magnitude of the proton-proton coupling constants (³J values), particularly between the α-CH and β-CH₂ protons, can provide insights into the dihedral angles and the rotameric population around the Cα-Cβ bond. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can identify protons that are close in space, even if they are not directly bonded. This data helps to build a 3D model of the molecule's average conformation.

Mass Spectrometry (MS) for Molecular Integrity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing precise molecular weight information and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound. The technique measures the molecular mass with very high accuracy (typically to within 5 parts per million). For a molecular formula of C₂₂H₂₄N₂O₅, the calculated monoisotopic mass is 396.1685 g/mol . guidechem.com An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the molecular formula and, by extension, the successful synthesis of the target compound. guidechem.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺) which is then fragmented to produce a spectrum of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure and serves as a molecular fingerprint.

For this compound, key fragmentation pathways are predictable based on the known behavior of Fmoc-protected peptides. nih.gov Common fragmentation includes:

Loss of the Fmoc group: A characteristic neutral loss of 178 Da (dibenzofulvene) or 222 Da (dibenzofulvene + CO₂) from the protonated parent ion is a hallmark of Fmoc-protected compounds. nih.gov The fragment ion at m/z 179 corresponds to the fluorenylmethyl cation.

Amide bond cleavage: Fragmentation along the peptide backbone results in characteristic b- and y-type ions, although this is more relevant for dipeptides and larger structures.

Side-chain fragmentation: Cleavage of the ethyl group or the entire ethyl-amide group from the glutamine side chain can also occur.

Table 2: Predicted ESI-MS/MS Fragments for this compound ([M+H]⁺ = 397.17)

Predicted m/zProposed Fragment IdentityFragmentation Pathway
397.17[M+H]⁺Parent Ion
219.10[M+H - 178]⁺Loss of dibenzofulvene from Fmoc group
179.08[Fluorenylmethyl]⁺Cleavage of Fmoc-O bond
324.15[M+H - 73]⁺Loss of C₂H₅NCO from side chain
296.16[M+H - 101]⁺Loss of the amino acid backbone (C₅H₉N₂O₂)

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonds and functional groups within a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. These techniques are complementary and provide a detailed fingerprint of the molecule. nih.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent parts: the urethane linker, the carboxylic acid, the secondary amide in the side chain, and the aromatic Fmoc group. researchgate.netnist.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeAssociated Functional Group
3400 - 3200N-H StretchUrethane, Side-chain Amide
3300 - 2500O-H StretchCarboxylic Acid
3100 - 3000C-H Stretch (sp²)Aromatic (Fmoc)
3000 - 2850C-H Stretch (sp³)Aliphatic (Glutamine, Ethyl)
~1740C=O StretchCarboxylic Acid
~1720C=O StretchUrethane (Fmoc)
~1650C=O Stretch (Amide I)Side-chain Amide
~1530N-H Bend (Amide II)Side-chain Amide, Urethane
1600, 1480, 1450C=C StretchAromatic (Fmoc)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the fluorenylmethoxycarbonyl (Fmoc) group, the glutamine backbone, and the N-gamma-ethyl substituent.

Key vibrational modes anticipated in the FT-IR spectrum of this compound include the N-H stretching of the amide and carbamate (B1207046) groups, the C=O stretching of the carboxylic acid and the two amide groups, and the C-N stretching vibrations. The ethyl group would contribute to the aliphatic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amide/Carbamate)Stretching3400-3200
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Carboxylic Acid)Stretching1725-1700
C=O (Carbamate)Stretching1700-1680
C=O (Amide I)Stretching1680-1630
N-H (Amide II)Bending1550-1510
C=C (Aromatic)Stretching1600-1450

Note: The exact positions of these bands can be influenced by intermolecular interactions and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by strong signals from the aromatic fluorenyl ring system.

Studies on similar molecules, such as L-glutamine and other amino acids, have utilized Raman spectroscopy to investigate their vibrational properties. researchgate.net For this compound, prominent Raman bands would be expected for the ring breathing modes of the fluorene (B118485) moiety, as well as stretching vibrations of the C-C and C-N backbone. The disulfide bridge in cystine, another modified amino acid, gives a characteristic Raman signal, and similarly, the ethyl substitution on the glutamine side chain would present unique, albeit likely weaker, signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The fluorenylmethoxycarbonyl (Fmoc) group is the primary chromophore in this compound, making UV-Vis spectroscopy a crucial tool for its detection and quantification. The fluorene ring system exhibits strong absorbance in the ultraviolet region.

The UV-Vis spectrum of the Fmoc group typically shows two main absorption maxima. researchgate.net One major peak is observed around 265 nm, with a shoulder or a distinct peak at approximately 290 nm. A third, often stronger, absorption band can be found at shorter wavelengths, near 210 nm. researchgate.net The molar absorptivity of the dibenzofulvene-piperidine adduct, formed upon cleavage of the Fmoc group, is utilized for quantifying the loading of Fmoc-protected amino acids on solid-phase resins, with absorption maxima at approximately 289.8 nm and 301.0 nm. nih.gov

Table 2: Characteristic UV-Vis Absorption Maxima for the Fmoc Chromophore

Wavelength (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
~265Not specified researchgate.net
~290Not specified researchgate.net
~3017800 mostwiedzy.pl
289.86089 nih.gov
301.08021 nih.gov

Note: The exact wavelength and molar absorptivity can vary depending on the solvent and the specific molecular context.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic methods are indispensable for assessing the purity and separating the isomers of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of Fmoc-protected amino acids. These methods typically employ a C18 stationary phase and a mobile phase gradient of an aqueous buffer (often containing trifluoroacetic acid) and an organic modifier like acetonitrile. nih.govdss.go.th The detection is commonly performed using a UV detector set at the absorbance maximum of the Fmoc group, around 265 nm. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The stereochemical integrity of amino acid derivatives is paramount in peptide and pharmaceutical development. Chiral chromatography is employed to separate the L- and D-enantiomers of this compound and determine its enantiomeric purity.

Several chiral stationary phases (CSPs) have been successfully used for the enantioseparation of Fmoc-amino acids. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown broad applicability. phenomenex.com For instance, Lux Cellulose-2 and Lux Cellulose-3 have been effective in resolving a wide range of Fmoc-amino acids under reversed-phase conditions. phenomenex.com Another class of effective CSPs are the macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, which are available under trade names like Chirobiotic T and Chirobiotic R. sigmaaldrich.comsigmaaldrich.com These have demonstrated excellent selectivity for many N-protected amino acids, including Fmoc derivatives. sigmaaldrich.comsigmaaldrich.com The separation of Fmoc-glutamine enantiomers has been specifically demonstrated on a Chirobiotic T column using a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer. sigmaaldrich.comsigmaaldrich.com

Table 3: Exemplary Chiral HPLC Conditions for Fmoc-Amino Acid Separation

Chiral Stationary PhaseMobile PhaseAnalytesReference
Lux Cellulose-2Acetonitrile/Water with 0.1% Trifluoroacetic Acid19 Fmoc-amino acids phenomenex.com
Chirobiotic TMethanol/20mM Ammonium Acetate (pH 4.1)Fmoc-Glutamine sigmaaldrich.comsigmaaldrich.com
Chirobiotic RMethanol/Ammonium TetrafluoroacetateVarious Fmoc-amino acids sigmaaldrich.com

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful predictive tools to complement experimental data and provide deeper insights into the structural and electronic properties of molecules like this compound.

These computational methods can be used to predict vibrational spectra (FT-IR and Raman), which can aid in the assignment of experimental bands. nih.govnih.gov For instance, Density Functional Theory (DFT) calculations have been employed to simulate the vibrational spectra of amino acids and peptides, showing good agreement with experimental results. nih.gov

Density Functional Theory (DFT) for Electronic and Vibrational Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and vibrational properties of molecules. For a molecule like this compound, a typical DFT analysis would be conducted using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.

The primary outputs of these calculations are the optimized molecular geometry and the electronic energy. From the optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles can be determined, offering a three-dimensional perspective of the molecule's most stable conformation.

Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Vibrational frequency calculations are another significant aspect of DFT analysis. These calculations can predict the infrared (IR) and Raman spectra of this compound. Each calculated vibrational frequency corresponds to a specific mode of atomic motion within the molecule, such as stretching, bending, or twisting of chemical bonds. By analyzing these modes, a theoretical vibrational spectrum can be constructed, which can be invaluable for interpreting experimental spectroscopic data.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from DFT calculations. Actual values would be dependent on the specific computational methods and level of theory employed.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, an MD simulation would typically be performed in a solvent box, often water, to mimic physiological conditions. The simulation would track the trajectory of each atom over a set period, providing insights into the conformational flexibility of the molecule. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

MD simulations can also be used to explore the interactions between the molecule and its environment, such as the formation of hydrogen bonds with solvent molecules. This information is crucial for understanding its solubility and how it might interact with other molecules in a biological system.

Prediction of Spectroscopic Parameters and Reactivity

Computational methods are instrumental in predicting various spectroscopic parameters and chemical reactivity descriptors.

Spectroscopic Parameters:

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, aiding in the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. This allows for the theoretical prediction of the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax).

Reactivity Descriptors: Based on the electronic properties derived from DFT calculations, several reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as the negative of the HOMO energy, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as the negative of the LUMO energy, it indicates the energy released upon gaining an electron.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it is a measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the molecule's ability to act as an electrophile.

Table 2: Hypothetical Predicted Reactivity Descriptors for this compound

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.80

Note: The data in this table is hypothetical and for illustrative purposes. The actual values would be derived from the calculated HOMO and LUMO energies.

Applications in Advanced Peptide and Peptidomimetic Design

Engineering of Peptide Conformation and Stability

A primary challenge in peptide-based drug development is overcoming their inherent conformational flexibility and susceptibility to degradation. The N-gamma-ethyl modification on the glutamine side chain directly addresses these issues, offering a tool to fine-tune the physicochemical properties of synthetic peptides.

Role of N-Gamma-Ethyl Modification in Secondary Structure Modulation

The conformation of a peptide is fundamental to its biological activity. The introduction of an N-ethyl group on the glutamine side-chain amide can significantly influence the local and global secondary structure of a peptide. The native glutamine side chain can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). By replacing one of the amide protons with an ethyl group, the hydrogen bond donor capacity at this position is eliminated.

This modification can have several consequences for peptide structure:

Disruption of Hydrogen Bonds: It prevents the formation of side-chain-to-backbone or side-chain-to-side-chain hydrogen bonds that might stabilize specific secondary structures like alpha-helices or beta-sheets in the parent peptide.

Steric Influence: The ethyl group introduces additional steric bulk compared to the hydrogen atom it replaces. This can create local steric hindrance that restricts the rotational freedom (phi/psi angles) of the peptide backbone in the vicinity of the modified residue, thereby favoring certain conformations over others.

Altered Hydrophobicity: The addition of the ethyl group slightly increases the hydrophobicity of the glutamine side chain, which can influence peptide folding, aggregation properties, and interactions with hydrophobic pockets in target proteins.

The precise effect on the secondary structure is context-dependent, relying on the position of the residue within the peptide sequence and the surrounding amino acids. This allows for the rational design of peptide analogues with altered and potentially more stable or active conformations.

Influence on Proteolytic Stability of Peptidomimetics

Peptides are often rapidly cleared in vivo due to degradation by proteases and peptidases, which limits their therapeutic utility. Modifications that block enzymatic cleavage are therefore highly valuable. The N-gamma-ethyl modification on glutamine can enhance proteolytic stability, particularly against enzymes that recognize and cleave at or near glutamine residues, such as certain transglutaminases. nih.gov

The mechanism for this enhanced stability is primarily steric hindrance. The ethyl group on the side-chain amide can physically block the active site of a protease, preventing the enzyme from binding effectively and catalyzing the hydrolysis of the nearby peptide bond. Studies on related glutathione (B108866) analogues, where the γ-glutamyl linkage is modified, have demonstrated significant resistance to degradation by γ-glutamyl transpeptidase (γ-GT), a key enzyme in their metabolism. nih.gov This principle suggests that peptides incorporating N-gamma-ethyl-L-glutamine would similarly exhibit increased resilience to enzymatic degradation, leading to a longer biological half-life.

FeatureEffect of N-Gamma-Ethyl ModificationRationale
Hydrogen Bonding Eliminates one H-bond donor site on the side chainThe amide proton is replaced by an ethyl group, preventing its participation in hydrogen bonding.
Steric Profile Increases local steric bulkThe ethyl group is larger than the hydrogen atom, restricting conformational freedom of the peptide backbone.
Proteolytic Stability Increases resistance to certain proteasesThe ethyl group can sterically hinder the approach of enzymes to the peptide backbone, preventing cleavage. nih.gov
Hydrophobicity Slightly increases side-chain hydrophobicityThe alkyl nature of the ethyl group reduces the polarity of the side-chain amide.

Structure-Activity Relationship (SAR) Studies in Peptide Analogues

Structure-activity relationship (SAR) studies are essential for optimizing a lead peptide into a potent and selective drug candidate. Fmoc-(N-gamma-ethyl)-L-glutamine is an ideal tool for such studies, allowing for systematic exploration of the chemical space around a critical glutamine residue.

Design and Synthesis of Modified Peptide Libraries Incorporating this compound

Peptide libraries are powerful tools for screening and SAR studies. nih.gov Using Fmoc-based solid-phase peptide synthesis (SPPS), a standard and robust methodology, libraries of peptides can be generated where specific positions are substituted with various natural or unnatural amino acids. delivertherapeutics.comscielo.org.mx

This compound can be readily incorporated into an SPPS protocol. anaspec.com A typical synthesis cycle involves coupling the Fmoc-protected amino acid to the resin-bound peptide chain, followed by removal of the Fmoc group to allow for the addition of the next amino acid. nih.gov By creating a library of peptides where the native glutamine is replaced by N-gamma-ethyl-L-glutamine, and perhaps other glutamine analogues (e.g., N-gamma-methyl, or those with different alkyl chain lengths), researchers can systematically probe the functional requirements at that specific position.

Library Position 1Library Position 2Library Position 3 (X)Library Position 4Library Position 5
ArgLysL-Glutamine (Native) PheVal
ArgLys(N-gamma-ethyl)-L-glutamine PheVal
ArgLys(N-gamma-methyl)-L-glutamine PheVal
ArgLysL-Glutamic Acid PheVal
ArgLysL-Asparagine PheVal

This table illustrates a hypothetical focused peptide library design where position 3 is systematically modified to probe its role in biological activity.

Assessment of Recognition Determinants in Peptide-Target Interactions

The glutamine side chain is a versatile interaction partner in molecular recognition events, capable of forming multiple hydrogen bonds. By comparing the binding affinity or biological activity of a native peptide with its N-gamma-ethyl-L-glutamine counterpart, researchers can dissect the specific interactions that are crucial for function.

If replacing glutamine with N-gamma-ethyl-L-glutamine leads to a significant loss of activity, it strongly implies that the hydrogen bond donating capability of the side-chain amide proton is essential for binding to the target. drugbank.com Conversely, if the activity is retained or even enhanced, it suggests that this hydrogen bond is not critical, and that the space occupied by the glutamine side chain can tolerate additional bulk. The increased hydrophobicity of the ethyl group might even lead to favorable van der Waals or hydrophobic interactions within a nonpolar binding pocket, potentially increasing affinity. This systematic approach allows for the detailed mapping of the pharmacophore and the rational design of improved peptide analogues.

Development of Bioconjugates and Chemical Probes

Bioconjugation involves linking peptides to other molecules such as fluorescent dyes, radioisotopes, toxins, or larger proteins to create chemical probes or targeted therapeutics. While the N-gamma-ethyl group itself is not typically used as a reactive handle for conjugation, the incorporation of this compound into the peptide sequence plays a crucial role in optimizing the peptide scaffold itself.

Strategies for Site-Specific Labeling via this compound

The incorporation of this compound into a peptide sequence introduces a chemically distinct handle that can potentially be targeted for site-specific labeling. The ethyl group on the gamma-amide of the glutamine side chain offers a locus for modification that is orthogonal to the reactive groups of natural amino acids. While direct chemical modification of the ethyl group post-synthesis is challenging due to its relative inertness, enzymatic strategies and the use of specialized ligation techniques are more promising avenues.

One potential strategy for the site-specific labeling of peptides containing N-gamma-ethyl-L-glutamine involves the use of transglutaminase enzymes. Transglutaminases catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue or other primary amines. The substrate specificity of transglutaminases for N-alkylated glutamine derivatives is an area of active investigation. If a particular transglutaminase recognizes N-gamma-ethyl-L-glutamine as a substrate, it could catalyze the attachment of a labeled primary amine (e.g., a fluorescent dye or biotin (B1667282) with a primary amine linker) specifically at the modified glutamine residue. This would provide a powerful tool for chemoenzymatic peptide labeling.

Another approach could involve sortase-mediated ligation. Sortases are bacterial transpeptidases that recognize a specific sorting motif (e.g., LPXTG) and cleave the peptide bond between the threonine and glycine (B1666218) residues. The enzyme then forms a new peptide bond between the threonine and an N-terminal glycine of another peptide or molecule. While this method does not directly target the N-gamma-ethyl group, a peptide fragment containing N-gamma-ethyl-L-glutamine could be synthesized with an N-terminal glycine, allowing it to be ligated to a protein or another peptide containing the sortase recognition motif. This enables the site-specific incorporation of the N-gamma-ethyl-glutamine residue as part of a larger labeled fragment.

Table 1: Potential Strategies for Site-Specific Labeling of Peptides Containing N-gamma-ethyl-L-glutamine

StrategyDescriptionKey Considerations
Transglutaminase-Mediated Labeling Enzymatic reaction where transglutaminase catalyzes the formation of an isopeptide bond between the N-gamma-ethyl-glutamine side chain and a primary amine-containing label.Requires a transglutaminase that recognizes N-gamma-ethyl-L-glutamine as a substrate. The efficiency of the reaction may be influenced by the peptide sequence flanking the modified glutamine.
Sortase-Mediated Ligation A peptide containing N-gamma-ethyl-L-glutamine and an N-terminal glycine is ligated to a target peptide or protein containing a sortase recognition motif (e.g., LPXTG).The label would be part of the ligated peptide fragment, not directly on the N-gamma-ethyl group. This allows for the introduction of the modified residue at a specific location within a larger biomolecule.
Click Chemistry While not directly reacting with the ethyl group, a peptide could be synthesized with both N-gamma-ethyl-L-glutamine and an amino acid bearing a bioorthogonal handle (e.g., an azide (B81097) or alkyne). The N-gamma-ethyl group would confer specific properties to the peptide, while the click handle would be used for labeling.This is an indirect labeling strategy where the N-gamma-ethyl-L-glutamine residue influences the peptide's properties, and a separate functional group is used for conjugation.

Integration into Fluorescent and Affinity Tagged Peptides

The synthesis of peptides containing fluorescent dyes or affinity tags is crucial for a wide range of biological assays, including fluorescence microscopy, flow cytometry, and pull-down experiments. This compound can be incorporated into such peptides to modulate their physicochemical properties, such as solubility, aggregation, and binding affinity, while the fluorescent or affinity tag provides the means for detection or isolation.

The standard approach for synthesizing fluorescently labeled or affinity-tagged peptides involves the use of Fmoc-protected amino acids that are already conjugated to the desired tag, or by coupling the tag to the N-terminus or a reactive side chain (such as lysine) of the peptide after synthesis. When incorporating this compound, the synthetic strategy would involve its inclusion at a specific position within the peptide sequence during standard Fmoc-based solid-phase peptide synthesis. The fluorescent dye or affinity tag (e.g., biotin) would typically be attached at the N-terminus or to a lysine side chain elsewhere in the peptide.

Table 2: Examples of Fluorescent and Affinity Tags Used in Peptide Synthesis

Tag TypeExampleExcitation (nm)Emission (nm)Common Conjugation Chemistry
Fluorescent Tag Fluorescein (FITC/FAM)~495~520Amine-reactive (isothiocyanate or NHS ester)
Fluorescent Tag Rhodamine (TRITC/TAMRA)~550~575Amine-reactive (isothiocyanate or NHS ester)
Fluorescent Tag Cyanine Dyes (e.g., Cy3, Cy5)VariableVariableAmine-reactive (NHS ester), Thiol-reactive (maleimide)
Affinity Tag BiotinN/AN/AAmine-reactive (NHS ester)
Affinity Tag His-tag (e.g., 6xHis)N/AN/AIncorporated as a series of histidine residues during synthesis

Detailed research into how the N-gamma-ethyl modification specifically impacts the performance of fluorescent and affinity-tagged peptides is an emerging area. Such studies would involve the synthesis of pairs of tagged peptides, with and without the N-gamma-ethyl-L-glutamine modification, followed by a comparative analysis of their spectroscopic properties, binding affinities, and behavior in biological assays.

Research Challenges and Emerging Directions for Fmoc N Gamma Ethyl L Glutamine

Overcoming Synthetic Difficulties in Complex Peptide Assemblies

The synthesis of complex peptides containing modified residues such as Fmoc-(N-gamma-ethyl)-L-glutamine is often complicated by side reactions that can significantly lower yield and purity.

During Fmoc-based solid-phase peptide synthesis (SPPS), two common side reactions that can compromise the integrity of the desired peptide are aspartimide and pyroglutamyl formation. While these are well-documented for standard amino acids, the presence of the N-gamma-ethyl group in glutamine introduces additional considerations.

Aspartimide Formation: This side reaction typically occurs at aspartic acid residues, particularly when followed by amino acids like glycine (B1666218), asparagine, or glutamine. iris-biotech.de The process is catalyzed by the base (commonly piperidine) used for Fmoc deprotection and involves the cyclization of the aspartyl side chain to form a succinimide (B58015) ring. iris-biotech.dechempep.com This can lead to a mixture of α- and β-peptides, as well as racemization. iris-biotech.de While this compound is a glutamine derivative, the principles of minimizing base-catalyzed cyclizations are relevant. Strategies to mitigate aspartimide formation, which can be adapted for sequences containing N-gamma-ethyl-L-glutamine, include:

Use of bulkier side-chain protecting groups: For aspartate, using protecting groups with greater steric hindrance can physically block the cyclization reaction. nih.gov

Modification of Fmoc deprotection conditions: Adding an acidic additive like formic acid to the piperidine (B6355638) solution can reduce the basicity and suppress aspartimide formation. peptide.com Alternatively, using weaker bases for Fmoc removal, though this may require longer reaction times. iris-biotech.de

Introduction of backbone-protecting groups: The use of groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the preceding amino acid can prevent the initial cyclization step. chempep.com

Pyroglutamyl Formation: N-terminal glutamine residues are prone to cyclization to form pyroglutamic acid, a reaction that can occur spontaneously or be catalyzed by acidic or basic conditions. wikipedia.orgresearchgate.net This modification blocks the N-terminus of the peptide, preventing further elongation. wikipedia.org The N-gamma-ethyl modification in this compound could potentially influence the rate of this side reaction. Strategies to minimize pyroglutamyl formation include:

Careful control of pH: Maintaining a slightly acidic pH can help to suppress the cyclization of N-terminal glutamine. researchgate.net

Use of appropriate coupling reagents: In-situ neutralizing protocols and the use of specific coupling reagents can reduce the likelihood of this side reaction. peptide.com

Immediate coupling after deprotection: Minimizing the time the deprotected N-terminal glutamine is exposed to the reaction conditions before the next coupling step can reduce the opportunity for cyclization.

ImpurityContributing FactorsMitigation StrategiesApplicability to this compound
Aspartimide FormationBase-catalyzed cyclization at Asp residues, sequence-dependent (e.g., Asp-Gly). iris-biotech.dechempep.comBulky side-chain protecting groups, modified deprotection conditions (e.g., acid additives), backbone protection. chempep.comnih.govpeptide.comRelevant for peptides containing both Asp and this compound, as the modified glutamine could be in a susceptible sequence position.
Pyroglutamyl FormationAcid or base-catalyzed cyclization of N-terminal Gln. wikipedia.orgresearchgate.netpH control, optimized coupling protocols, minimizing exposure time of deprotected N-terminus. researchgate.netpeptide.comDirectly relevant when this compound is at the N-terminus, with the ethyl group potentially influencing reaction kinetics.

The success of a peptide synthesis is influenced by numerous factors, including the sequence, length, and the presence of modified or difficult-to-couple amino acids. nih.gov Computational tools are emerging to predict the likelihood of successful synthesis.

One such model, Peptide Synthesis Score (PepSySco) , was developed by analyzing a large dataset of synthetic peptides and their corresponding mass spectrometry data. nih.govanaspec.com This model uses machine learning to predict the probability of a successful synthesis based on the amino acid sequence. nih.gov While originally trained on standard amino acids, the framework of such models could be expanded to include parameters for modified residues like this compound. The physicochemical properties imparted by the N-gamma-ethyl group would be a key feature in an enhanced predictive model.

Another approach involves the use of deep learning models trained on real-time analytical data from automated peptide synthesizers. acs.org These models can predict the outcome of individual coupling and deprotection steps with high accuracy. By incorporating data from syntheses involving this compound, these models could be trained to anticipate and potentially mitigate issues such as aggregation or incomplete reactions associated with this specific modification. acs.org

Predictive Model ApproachBasis of PredictionRelevance to this compound
Peptide Synthesis Score (PepSySco)Machine learning based on amino acid sequence and properties from a large dataset of past syntheses. nih.govanaspec.comThe model could be trained with data from peptides containing this modified residue to predict synthesis success.
Deep Learning ModelsAnalysis of real-time analytical data (e.g., UV-vis traces) from automated synthesizers. acs.orgCan learn the specific impact of this compound on reaction kinetics and efficiency.

Innovations in Characterization Methods for Modified Amino Acids

The accurate characterization of peptides containing modified amino acids is crucial for confirming their identity and purity. Mass spectrometry (MS) is a primary tool for this purpose, but the presence of modifications can introduce complexities.

For peptides containing this compound, high-resolution mass spectrometry (HRMS) is essential for accurate mass determination. nih.gov Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the location of the modified residue. The fragmentation patterns of peptides containing N-alkylated amino acids can differ from their standard counterparts, and understanding these differences is key to correct interpretation of the data. nih.gov

Loss of the N-gamma-ethyl group or other side-chain fragmentations during MS/MS analysis can provide diagnostic ions that confirm the presence and location of the modification. The fragmentation of N-terminal glutamine to pyroglutamic acid is a known pathway that can be observed in mass spectrometry, and the N-gamma-ethyl modification would alter the mass of this product, aiding in its identification. nih.gov

Advanced techniques such as ion mobility-mass spectrometry (IM-MS) can provide an additional dimension of separation based on the size, shape, and charge of the peptide ions. This can be particularly useful for separating isomeric peptides that may be difficult to resolve by chromatography or mass alone.

Computational Design of Novel this compound-Containing Structures

Computational protein and peptide design tools, such as Rosetta, are increasingly being used to create novel structures with specific functions. nih.gov These methods can be extended to include non-canonical amino acids like N-gamma-ethyl-L-glutamine. nih.gov

Data-driven and machine learning approaches are also being integrated with physics-based simulations to improve the accuracy of peptide design. rochester.edu These methods can learn from existing structural data to predict how modifications like N-gamma-ethylation will affect peptide structure and stability.

Expanding Functional Applications in Chemical Biology

The unique properties of this compound can be exploited to engineer peptides with novel functions for applications in chemical biology.

A significant challenge in the development of peptide-based therapeutics is their poor cell membrane permeability. The N-alkylation of amino acids, including the N-gamma-ethylation of glutamine, is a strategy that has been shown to improve the permeability of peptides. nih.gov

The introduction of the ethyl group on the side-chain amide of glutamine can have several effects that contribute to enhanced permeability:

Reduced Hydrogen Bonding Capacity: The replacement of a side-chain amide proton with an ethyl group reduces the number of hydrogen bond donors, which can decrease the desolvation penalty for the peptide to enter the hydrophobic core of the cell membrane.

Conformational Effects: The N-alkylation can restrict the conformational flexibility of the peptide backbone, potentially favoring conformations that are more amenable to passive diffusion across the membrane. nih.gov This can promote the formation of intramolecular hydrogen bonds, which further shield the polar backbone from the nonpolar membrane interior. nih.gov

Studies on N-methylated cyclic peptides have demonstrated that the position and extent of N-alkylation can have a significant impact on permeability, highlighting the importance of rational design in optimizing this property. nih.gov The use of this compound provides a valuable tool for systematically exploring the effects of side-chain N-alkylation on the permeability of peptides.

Exploration in Non-Standard Peptide Ligands

The incorporation of non-standard amino acids (nsAAs) into peptide structures represents a burgeoning field of research, offering a powerful strategy to modulate the biological and pharmacological properties of peptide ligands. Among the vast array of available nsAAs, this compound stands as a notable, yet not extensively explored, building block. Its unique structural feature—an ethyl group appended to the gamma-amide nitrogen of the glutamine side chain—presents both distinct challenges and promising opportunities in the design and synthesis of novel peptide-based therapeutics. This section delves into the current understanding and future directions concerning the use of this compound in the development of non-standard peptide ligands.

The primary motivation for incorporating nsAAs like this compound into peptide sequences is to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited conformational diversity. The N-gamma-ethyl modification of the glutamine side chain can be expected to confer several advantageous properties. For instance, the presence of the ethyl group can sterically hinder the action of proteases that would otherwise cleave the peptide backbone at or near the glutamine residue, thereby enhancing the peptide's in vivo half-life.

Furthermore, the ethylation of the side-chain amide can significantly influence the conformational preferences of the peptide. Unlike the primary amide of a natural glutamine residue, which can act as both a hydrogen bond donor and acceptor, the N-ethylated amide can only function as a hydrogen bond acceptor. This alteration in hydrogen bonding capacity can lead to profound changes in the local secondary structure, potentially stabilizing specific conformations, such as β-turns or helical structures, that are crucial for high-affinity binding to biological targets. The conformational rigidity imparted by such modifications can also reduce the entropic penalty upon binding, leading to enhanced binding affinity and selectivity.

Despite these potential benefits, the synthesis of peptides containing this compound is not without its challenges. The bulky Fmoc protecting group, combined with the modified side chain, can lead to steric hindrance during solid-phase peptide synthesis (SPPS), potentially resulting in incomplete coupling reactions and the formation of deletion sequences. Optimization of coupling reagents and reaction conditions is therefore crucial to ensure efficient incorporation of this nsAA into the growing peptide chain.

Emerging research directions in this area are focused on systematically exploring the impact of N-gamma-ethyl-L-glutamine incorporation on the structure-activity relationships (SAR) of various peptide ligands. This includes its use in the design of peptide mimetics, where the modified glutamine residue can serve as a scaffold to introduce novel functionalities or to mimic the binding interactions of a native residue more effectively. Moreover, the development of computational models to predict the conformational effects of N-gamma-ethylation will be instrumental in guiding the rational design of new peptide ligands with desired biological activities.

The table below summarizes some of the key properties and potential applications of non-standard amino acids, including N-alkylated derivatives, in the context of peptide ligand development. While direct data for this compound is limited, the information presented provides a valuable framework for understanding its potential in this field.

Non-Standard Amino Acid TypeKey Structural FeaturePotential Impact on Peptide LigandsPotential Research Applications
N-alpha-Alkylated Amino Acids Alkyl group on the alpha-amineIncreased proteolytic stability, altered backbone conformation, potential for cis/trans isomerization.Development of enzyme-resistant peptides, conformational studies.
N-gamma-Alkylated Glutamine Alkyl group on the side-chain amideEnhanced metabolic stability, altered hydrogen bonding capacity, potential for conformational constraint.Design of protease-resistant ligands, modulation of receptor binding affinity and selectivity.
Beta-Amino Acids Amino group on the beta-carbonFormation of novel secondary structures (e.g., beta-peptides), resistance to proteolysis.Development of foldamers and peptidomimetics with unique biological activities.
D-Amino Acids Enantiomeric form of natural amino acidsIncreased resistance to proteolysis, potential for altered receptor binding modes.Design of long-lasting peptide therapeutics, mirror-image phage display.

The exploration of this compound in the realm of non-standard peptide ligands is still in its nascent stages. However, the unique structural and conformational properties conferred by the N-gamma-ethyl group position it as a valuable tool for medicinal chemists. Future research in this area is expected to unlock new avenues for the development of more potent, selective, and stable peptide-based drugs.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Fmoc-(n-gamma-ethyl)-L-glutamine to maintain its stability in peptide synthesis applications?

  • Methodological Answer : Store the compound at 2–8°C in a tightly sealed container to prevent moisture absorption and thermal degradation. Periodic verification via HPLC (purity >98%) and specific rotation measurements ([α]²⁴D = -3.0° to -1.0° in methanol) ensures stability over time. Avoid prolonged exposure to ambient humidity by using desiccants .

Q. How should researchers validate the purity and stereochemical integrity of this compound before experimental use?

  • Methodological Answer : Confirm purity using reversed-phase HPLC with UV detection at 254 nm and 280 nm (purity >98%). Assess enantiomeric purity (>99.9% L-form) via chiral chromatography or polarimetry ([α]²⁴D ranges provided in technical specifications). Cross-validate structural fidelity with ¹H/¹³C-NMR to detect impurities or racemization .

Advanced Research Questions

Q. What experimental strategies minimize side reactions (e.g., diketopiperazine formation) during solid-phase synthesis using this compound?

  • Methodological Answer : Optimize coupling efficiency by using a 4-fold molar excess of the amino acid, HOBt/DIC activation , and extended reaction times (2–4 hours). Monitor progress via Kaiser test . For sterically hindered residues, employ microwave-assisted synthesis (50°C, 10–20 W) to enhance reaction kinetics. Post-synthesis, perform MALDI-TOF mass spectrometry to confirm peptide integrity .

Q. How can researchers reconcile conflicting solubility data for this compound in dimethylformamide (DMF) versus dichloromethane (DCM) during protocol optimization?

  • Methodological Answer : Conduct systematic solubility studies under inert atmosphere with controlled humidity. For DMF, use freshly distilled solvent and sonicate at 40°C for 30 minutes. For DCM, pre-cool to 0°C to minimize aggregation. Quantify solubility via gravimetric analysis and correlate with ¹H-NMR spectral quality in each solvent. Document solvent lot numbers to account for variability .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies investigating this compound’s effects on cellular glutamine metabolism?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapped confidence intervals (n ≥ 6 replicates). Adjust for multiple comparisons using the Benjamini-Hochberg method . Report effect sizes (Cohen’s d) alongside p-values to quantify biological significance. Pre-register analysis plans to reduce bias .

Q. How should researchers address discrepancies in reported melting points for Fmoc-protected glutamine derivatives across literature sources?

  • Methodological Answer : Standardize measurements using differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Compare results against batch-specific CoA data (e.g., reported melting point: 215–223°C). Investigate polymorphism via X-ray crystallography if inconsistencies persist .

Methodological Notes

  • Reproducibility : Adhere to guidelines for reporting sample sizes (n), statistical tests, and effect sizes, as outlined in structured frameworks like those from Nature Research .
  • Degradation Mitigation : For aqueous assays, consider substituting with stable dipeptide analogs (e.g., L-alanyl-L-glutamine) to avoid ammonia generation from spontaneous hydrolysis .
  • Spectral Validation : Always compare NMR chemical shifts (δ) and coupling constants (J) with reference spectra from authenticated batches to confirm compound identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.